Methyl cyanocycloheptylideneacetate

Description

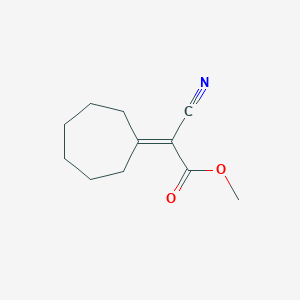

Methyl cyanocycloheptylideneacetate is a cyano-substituted ester characterized by a cycloheptylidene (seven-membered unsaturated ring) backbone. The compound has been referenced under conflicting CAS numbers: 1567-85-7 (listed in ) and 55568-06-4 (cited in ), which may indicate structural variants or database inconsistencies. Its IUPAC name is methyl 2-cyano-2-cycloheptylideneacetate, featuring a cyano group (-CN) and an ester moiety (-COOCH₃) attached to a cycloheptylidene ring. Limited physicochemical data are available in the provided evidence, but its safety data sheet (SDS) highlights standard first-aid measures for chemical exposure, such as rinsing eyes/skin with water and seeking medical attention .

Properties

CAS No. |

1567-85-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-cyano-2-cycloheptylideneacetate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h2-7H2,1H3 |

InChI Key |

SAJZJKZFYYBKKL-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C1CCCCCC1)C#N |

Canonical SMILES |

COC(=O)C(=C1CCCCCC1)C#N |

Other CAS No. |

1567-85-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Cyanoacetate (CAS 105-34-0)

- Structure: Lacks the cycloheptylidene ring; simpler structure with a cyano group directly attached to an acetate ester (NCCH₂COOCH₃).

- Properties: Boiling point: 204–207°C Solubility: Insoluble in water but miscible with ethanol and diethyl ether . Toxicity: Classified as an eye irritant (H319) .

- Applications : Used as a pharmaceutical intermediate and in organic synthesis (e.g., cyanide coupling reactions) .

Methyl Acetoacetate (CAS 105-45-3)

- Structure: Contains a β-keto ester (CH₃COCH₂COOCH₃) instead of a cyano group.

- Properties :

- Key Difference: The β-keto group enhances enolate formation, making it more reactive in condensation reactions compared to cyanoacetates.

Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate

- Structure: Features a cyclohexenylidene ring (six-membered unsaturated ring) with an amino substituent and ethyl ester.

- Properties: Formula: C₁₁H₁₃N₂O₂ . Applications: Likely used in heterocyclic synthesis due to the amino-cyano-ester functionality .

Methyl 1-Methylcycloheptyl Ether (CAS Not Specified)

- Structure : Cycloheptyl ether with a methyl ester (C₈H₁₄O₂).

- Properties :

- Contrast: Lacks functional groups (cyano, keto), limiting its utility in condensation reactions.

Comparative Data Table

*Calculated based on formula C₁₁H₁₃NO₂.

Research Findings and Limitations

- Structural Impact on Reactivity: The cycloheptylidene ring in this compound may confer steric hindrance compared to smaller rings (e.g., cyclohexenylidene), affecting reaction kinetics in nucleophilic additions .

- Data Gaps: Critical physicochemical data (e.g., melting point, solubility) for this compound are absent in the evidence, limiting direct comparisons.

- CAS Discrepancy: The conflicting CAS numbers (1567-85-7 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.